2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Lipophilicity LogP Drug-likeness

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 445002-77-7) is a fully synthetic arylacetamide derivative with a molecular formula of C17H13F3INO4 and a molecular weight of 479.19 g/mol. It is characterized by a 3-(trifluoromethyl)phenyl moiety linked via an acetamide spacer to a 4-formyl-2-iodo-6-methoxyphenoxy core.

Molecular Formula C17H13F3INO4
Molecular Weight 479.19g/mol
CAS No. 445002-77-7
Cat. No. B450532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
CAS445002-77-7
Molecular FormulaC17H13F3INO4
Molecular Weight479.19g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C17H13F3INO4/c1-25-14-6-10(8-23)5-13(21)16(14)26-9-15(24)22-12-4-2-3-11(7-12)17(18,19)20/h2-8H,9H2,1H3,(H,22,24)
InChIKeyLEGNAUXYZXVGOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 445002-77-7): A Trifluoromethyl-Containing Arylacetamide Screening Compound


2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 445002-77-7) is a fully synthetic arylacetamide derivative with a molecular formula of C17H13F3INO4 and a molecular weight of 479.19 g/mol [1]. It is characterized by a 3-(trifluoromethyl)phenyl moiety linked via an acetamide spacer to a 4-formyl-2-iodo-6-methoxyphenoxy core. The compound is cataloged in screening libraries such as the Hit2Lead ChemBridge collection and has a 1H NMR spectrum registered in the KnowItAll spectral database [1]. Its physicochemical profile—including a calculated logP of 4.26, topological polar surface area (tPSA) of 64.6 Ų, and 4 hydrogen bond acceptors—distinguishes it from simpler arylacetamide analogs .

Why In-Class Arylacetamides Cannot Substitute for the 3-(Trifluoromethyl)phenyl Derivative in Screening Campaigns


Although numerous N-arylacetamides share the 4-formyl-2-iodo-6-methoxyphenoxy core, the 3-(trifluoromethyl)phenyl substituent confers distinct physicochemical properties that cannot be replicated by simple phenyl, tolyl, or unsubstituted acetamide analogs. The –CF3 group is well-established to profoundly influence lipophilicity, permeability, and metabolic stability [1]. Substitution of the 3-(trifluoromethyl)phenyl moiety with a less lipophilic group or removal of the N-aryl ring altogether would alter logP, hydrogen-bonding capacity, and aqueous solubility—parameters that directly affect assay behavior, compound promiscuity, and hit validation outcomes. The quantitative evidence detailed in Section 3 demonstrates that even closely related analogs differ by over one log unit in lipophilicity, rendering them unsuitable surrogates in structure-activity relationship (SAR) studies or screening library design.

Quantitative Differentiation of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide from Closest Analogs


Increased Lipophilicity (logP 4.26) Versus N-Phenyl Analog (logP 3.20)

The target compound exhibits a calculated logP of 4.26, which is 1.06 log units higher than the N-phenyl analog 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide (logP 3.20) . This difference arises from the replacement of a phenyl hydrogen with a trifluoromethyl group, which adds considerable hydrophobicity. A ΔlogP of +1.06 corresponds to an approximately 11.5-fold increase in octanol-water partition coefficient, indicating substantially greater membrane affinity.

Lipophilicity LogP Drug-likeness

Enhanced Lipophilicity Over N-(p-Tolyl) Analog (logP 4.26 vs 3.73)

Compared to the N-(4-methylphenyl) analog, 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(p-tolyl)acetamide (CAS 445005-98-1), the target compound shows a logP increase of 0.53 units (4.26 vs 3.73) . Despite the structural similarity of a methyl versus trifluoromethyl substituent, the electron-withdrawing and hydrophobic nature of –CF3 yields a markedly different physicochemical profile.

Lipophilicity LogP SAR

Reduced Hydrogen-Bond Acceptor Count Versus N-Phenyl Analog (4 vs 6)

The target compound has 4 hydrogen-bond acceptors (HBA), whereas the N-phenyl analog contains 6 HBA . A lower HBA count is generally associated with improved passive membrane permeability, as hydrogen-bond desolvation costs are reduced. Although the tPSA of the target compound is moderately higher (64.6 vs 52.6 Ų), the overall hydrogen-bonding burden is lower, which may favor cellular uptake in permeability-limited settings.

Hydrogen bonding Permeability Drug-likeness

Lower Predicted Aqueous Solubility (LogSW -6.33) Compared to the N-Unsubstituted Acetamide Analog (LogP 0.97)

The target compound has a predicted logSW of -6.33, indicating low aqueous solubility . In contrast, the N-unsubstituted analog 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide (CAS 445003-33-8) has a calculated logP of 0.97 [1], implying greater aqueous solubility. The presence of the 3-(trifluoromethyl)phenyl group dramatically reduces water solubility, which may require DMSO stock solutions or specialized formulation for assay use.

Solubility LogSW Formulation

Trifluoromethyl-Driven Metabolic Stability Advantage: Class-Level Inference

The trifluoromethyl group is widely recognized to enhance metabolic stability by reducing oxidative metabolism at aromatic positions [1]. While no head-to-head microsomal stability data are publicly available for this specific compound class, the established structure-property relationship indicates that the 3-(trifluoromethyl)phenyl analog is predicted to be less susceptible to CYP450-mediated hydroxylation than the corresponding N-phenyl or N-tolyl analogs. This inference is supported by extensive medicinal chemistry precedent reviewed in Crousse (2023).

Metabolic stability Trifluoromethyl Pharmacokinetics

Optimal Research and Industrial Application Scenarios for 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide


Screening Library Diversification for Intracellular Target-Based Assays

The compound's elevated logP (4.26) and reduced hydrogen-bonding burden relative to N-phenyl analogs make it a valuable addition to diversity-oriented screening libraries targeting intracellular proteins or membrane-bound receptors. Its lipophilicity profile aligns with the property space associated with cell permeability, justifying its inclusion in libraries designed for phenotypic screening where cellular penetration is critical .

Structure-Activity Relationship (SAR) Exploration of Trifluoromethyl Effects

When exploring the SAR of arylacetamide chemotypes, the 3-(trifluoromethyl)phenyl analog serves as an essential comparator to phenyl, tolyl, and unsubstituted acetamide derivatives. The quantifiable logP differences (Δ +1.06 and +0.53 log units relative to phenyl and p-tolyl analogs, respectively) provide a data-driven framework for understanding the impact of –CF3 on physicochemical properties and biological activity .

Chemical Probe Development Requiring Enhanced Metabolic Stability

Based on class-level evidence that trifluoromethyl groups improve metabolic stability by reducing oxidative metabolism, this compound is a preferred candidate for chemical probe development where sustained target engagement is required. The –CF3 motif offers a structural basis to anticipate reduced Phase I clearance compared to non-fluorinated analogs, making it a rational starting point for probe optimization [1].

Fragment Elaboration and MedChem Campaigns Targeting Lipophilic Binding Pockets

The 4-formyl and 2-iodo substituents offer synthetic handles for further elaboration, while the 3-(trifluoromethyl)phenyl group provides a pre-installed lipophilic moiety suitable for targeting hydrophobic pockets. The compound's molecular weight (479 Da) and tPSA (64.6 Ų) position it within lead-like property space, making it a tractable starting point for medicinal chemistry optimization campaigns .

Quote Request

Request a Quote for 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.